molecular formula C24H23N5O3 B2925468 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 941907-68-2

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B2925468
CAS RN: 941907-68-2
M. Wt: 429.48
InChI Key: BCURUTSCNMLAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has demonstrated the synthesis of pyrimidinone and oxazinone derivatives with notable antimicrobial activities, leveraging starting materials like citrazinic acid. These compounds exhibit antibacterial and antifungal activities comparable to established reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory and Analgesic Activity

  • Pyrimidinone and oxazinone derivatives, synthesized using citrazinic acid, have been evaluated for their anti-inflammatory properties, showing comparable activity to Prednisolone®, a reference drug. This research opens up possibilities for new anti-inflammatory agents (Amr et al., 2007).

Antitumor Activities

  • Certain derivatives of pyrimidinone have been identified with selective antitumor activities. The synthesis of these compounds involves a complex process that ultimately yields entities capable of inhibiting cancer cell growth in vitro, contributing to the development of new anticancer agents (Xiong Jing, 2011).

Novel Synthetic Pathways

  • Innovative synthetic routes to pyrimidin-2-yl acetic acids and esters have been explored, offering new pathways for creating derivatives with potential biological activities. This research highlights the versatility of pyrimidinone derivatives in chemical synthesis and potential application in medicinal chemistry (Brown & Waring, 1977).

Advanced Chemical Reactivity and Biological Evaluation

  • Studies have also been conducted on the synthesis and biological evaluation of novel compounds, such as pyrazolo[5,1-c][1, 2, 4]triazine derivatives, showcasing antimicrobial, anti-proliferative, and other biological activities. These findings underscore the potential of pyrimidinone derivatives in developing new therapeutic agents (Fahim et al., 2021).

properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-3-17-9-6-8-16(2)21(17)27-20(30)15-28-19-11-7-13-26-22(19)23(31)29(24(28)32)14-18-10-4-5-12-25-18/h4-13H,3,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCURUTSCNMLAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

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